molecular formula C22H20ClNO9 B12792702 (R)-Benoxaprofen glucuronide CAS No. 112924-40-0

(R)-Benoxaprofen glucuronide

Cat. No.: B12792702
CAS No.: 112924-40-0
M. Wt: 477.8 g/mol
InChI Key: FMHXTOVNUBYPFK-MQAJGHQPSA-N
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Description

®-Benoxaprofen glucuronide is a metabolite of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) that was used for its analgesic and anti-inflammatory properties. The glucuronide form is a result of the body’s phase II metabolism, where benoxaprofen is conjugated with glucuronic acid to increase its solubility and facilitate excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benoxaprofen glucuronide typically involves the conjugation of benoxaprofen with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer to maintain the pH.

Industrial Production Methods

Industrial production of ®-Benoxaprofen glucuronide follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes to catalyze the reaction efficiently. The reaction mixture is then purified using chromatographic techniques to isolate the glucuronide conjugate.

Chemical Reactions Analysis

Types of Reactions

®-Benoxaprofen glucuronide undergoes several types of chemical reactions, including:

    Hydrolysis: The glucuronide can be hydrolyzed back to benoxaprofen and glucuronic acid.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

    Substitution: The glucuronic acid moiety can be substituted under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically involves acidic or enzymatic conditions.

    Oxidation: Requires oxidizing agents such as hydrogen peroxide.

    Substitution: Involves nucleophiles that can attack the glucuronic acid moiety.

Major Products Formed

    Hydrolysis: Benoxaprofen and glucuronic acid.

    Oxidation: Oxidized derivatives of benoxaprofen glucuronide.

    Substitution: Various substituted glucuronides depending on the nucleophile used.

Scientific Research Applications

®-Benoxaprofen glucuronide has several scientific research applications:

    Chemistry: Used as a model compound to study phase II metabolism and glucuronidation processes.

    Biology: Helps in understanding the metabolic pathways and the role of UGT enzymes.

    Medicine: Provides insights into the pharmacokinetics and metabolism of NSAIDs.

    Industry: Used in the development of drug metabolism studies and in the production of glucuronide conjugates for pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of ®-Benoxaprofen glucuronide involves its role as a metabolite of benoxaprofen. The glucuronidation process increases the solubility of benoxaprofen, facilitating its excretion from the body. The molecular targets include the UGT enzymes that catalyze the conjugation reaction. The pathways involved are part of the body’s detoxification system, where xenobiotics are converted into more water-soluble forms for excretion.

Comparison with Similar Compounds

Similar Compounds

    Benoxaprofen: The parent compound from which ®-Benoxaprofen glucuronide is derived.

    Other NSAID Glucuronides: Such as ibuprofen glucuronide and naproxen glucuronide.

Uniqueness

®-Benoxaprofen glucuronide is unique due to its specific structure and the metabolic pathway it follows. Unlike other NSAID glucuronides, it has distinct pharmacokinetic properties and a unique metabolic profile. This uniqueness makes it a valuable compound for studying the metabolism and excretion of NSAIDs.

Properties

CAS No.

112924-40-0

Molecular Formula

C22H20ClNO9

Molecular Weight

477.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2R)-2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9-,15+,16+,17-,18+,22+/m1/s1

InChI Key

FMHXTOVNUBYPFK-MQAJGHQPSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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